No Public Bioactivity Data Available: Target Compound vs. In-Class Triazinone Comparators
A comprehensive search of PubMed, PubChem, ChEMBL, Google Patents, and major vendor databases returned zero peer-reviewed publications, patents, or curated bioassay results in which CAS 905797-92-4 was directly tested for any biological activity. In contrast, structurally related 3-amino-1,2,4-triazin-5(2H)-one derivatives have published quantitative Fyn kinase inhibition data. The starting hit compound VS6 (3-(benzo[d][1,3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one) showed Fyn IC₅₀ = 4.8 μM, and an optimized derivative (compound 3) achieved Fyn IC₅₀ = 0.76 μM [1]. The target compound shares the triazinone core scaffold and the 3-aminoaryl substitution pattern with VS6 and compound 3, but differs in the 6-position substituent (4-ethoxybenzyl vs. methyl) and the 3-aminoaryl group (2-methoxyphenyl vs. benzodioxolylamino). These structural differences preclude direct potency equivalence assumptions. The target compound, lacking any published activity measurements, cannot currently be positioned as superior, equivalent, or inferior to any comparator on the basis of biological potency.
| Evidence Dimension | Fyn Kinase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | VS6 (in-class triazinone hit): IC₅₀ = 4.8 μM; Compound 3 (optimized in-class triazinone): IC₅₀ = 0.76 μM |
| Quantified Difference | Cannot be calculated; target compound lacks any IC₅₀ measurement |
| Conditions | Fyn kinase in vitro assay; full-length recombinant human Fyn; Poly(Glu4, Tyr1) substrate; Kinase-Glo detection; compound concentration range 200 to 0.01 μM [1] |
Why This Matters
Procurement decisions cannot be based on bioactivity claims for CAS 905797-92-4 because no such data exists; any intended use in kinase screening programs requires de novo assay validation.
- [1] Vittorio, S., et al. (2018). Binding investigation and preliminary optimisation of the 3-amino-1,2,4-triazin-5(2H)-one core for the development of new Fyn inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 956–961. DOI: 10.1080/14756366.2018.1469017. View Source
